Lepidiline A
Overview
Description
Lepidiline A is an imidazole alkaloid derived from the root of Lepidium meyenii, commonly known as maca root. This compound is part of a unique class of histidine-derived imidazole alkaloids and was first isolated around 20 years ago. This compound has been studied for its moderate to low in vitro anticancer effects and its potential as a ligand source for metal complexes .
Mechanism of Action
Target of Action
Lepidiline A is a naturally occurring imidazolium alkaloid found in extracts prepared from the roots of Lepidium meyenii, also known as Maca . It has been used as a precursor of nucleophilic carbenes (NHCs) applied for the synthesis of bioactive metal complexes with gold(I), silver(I), and iridium(I) ions . The primary targets of this compound are these metal ions, which play crucial roles in various biochemical reactions.
Mode of Action
This compound interacts with its targets by serving as a ligand in the formation of metal complexes. Specifically, it acts as an N-heterocyclic carbene (NHC) ligand precursor in complexes of the type [Ir(cod)(NHC)PPh3)]X, where the NHC is derived from this compound . This interaction results in the formation of these complexes, which can then participate in various chemical reactions.
Biochemical Pathways
It is known that the metal complexes formed by this compound can participate in a variety of reactions, including hydrogen isotope exchange reactions . These reactions can have various downstream effects, depending on the specific reaction and the context in which it occurs.
Result of Action
This compound and its analogues have demonstrated cytotoxic activity against HL-60 and MCF-7 cell lines . This suggests that the molecular and cellular effects of this compound’s action may include the induction of cell death in certain types of cancer cells.
Biochemical Analysis
Biochemical Properties
Lepidiline A is a N-heterocyclic carbene precursor, making it a suitable ligand source for metal complexes . It has been synthesized and tested in its copper(I), gold(I), and silver(I) complexes against various types of cancer cells and stem cells . The nature of the metal ion plays a critical role in determining its properties .
Cellular Effects
This compound and its copper complex demonstrated moderate cytotoxicity, while silver and gold complexes exhibited significantly enhanced and consistent cytotoxicity against both cancer and stem cell lines . ABCB1 in the multidrug-resistant uterine sarcoma line conferred significant resistance against this compound and the copper-Lepidiline A complex, but not against the silver and gold complexes .
Molecular Mechanism
The molecular mechanism of this compound involves binding of metal ions, resulting in enhanced cytotoxicity . Only the copper complex induced a significant and universal increase in the production of reactive oxygen species within cells .
Preparation Methods
Lepidiline A can be synthesized through a straightforward route involving the preparation of 2-unsubstituted imidazole N-oxides, followed by deoxygenation using Raney-nickel and subsequent N-benzylation. This process generates the corresponding imidazol-2-ylidenes, which react smoothly with elemental sulfur to yield imidazole-2-thiones . Industrial production methods may involve similar synthetic routes, optimized for large-scale production.
Chemical Reactions Analysis
Lepidiline A undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form imidazole-2-thiones.
Reduction: Reduction reactions can be performed using reagents like Raney-nickel.
Substitution: N-benzylation is a common substitution reaction for this compound. Common reagents and conditions used in these reactions include pyridine solutions and solid cesium carbonate as a base.
Scientific Research Applications
Lepidiline A has several scientific research applications:
Comparison with Similar Compounds
Lepidiline A can be compared with other imidazole alkaloids, such as Lepidiline B, C, and D. While this compound and B were first isolated around 20 years ago, their methoxy analogues, Lepidiline C and D, were discovered more recently . This compound is unique due to its moderate cytotoxicity and its potential as a ligand source for metal complexes. Similar compounds include:
Lepidiline B: Another imidazole alkaloid with similar properties.
Lepidiline C and D: Methoxy analogues of this compound and B.
4,5-Diphenyl analogues: These compounds have been studied for their cytotoxic activity and structural similarities to this compound.
Properties
IUPAC Name |
1,3-dibenzyl-4,5-dimethylimidazol-1-ium;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N2.ClH/c1-16-17(2)21(14-19-11-7-4-8-12-19)15-20(16)13-18-9-5-3-6-10-18;/h3-12,15H,13-14H2,1-2H3;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZATWGHMQWRXUNZ-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C([N+](=CN1CC2=CC=CC=C2)CC3=CC=CC=C3)C.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596093-98-0 | |
Record name | Lepidiline A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093980 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | LEPIDILINE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29S9F3SV9Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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